2,4-Bismorpholino Parent Scaffold Defines a Quantified Antiproliferative Baseline for SAR-Driven Lead Optimization Against Human Cancer Cell Lines
In the 2012 study by Zhu et al., the parent 2,4-bismorpholino-1,3,5-triazine scaffold (designated compound 1) was used as the reference baseline for antiproliferative activity. Compound 1 exhibited IC50 values of 9.52 µM (H460), 29.24 µM (HT-29), and 36.21 µM (MDA-MB-231). The optimized 6-hydrazinyl derivative 5j achieved IC50 values of 0.05 µM, 6.31 µM, and 6.50 µM against the same three cell lines, representing a 4.6-fold to 190.4-fold improvement over the parent scaffold [1]. This establishes the 2,4-bismorpholino core as a well-characterized starting point with a defined activity floor, enabling quantitative benchmarking of any new derivative.
| Evidence Dimension | In vitro antiproliferative activity (IC50, µM) against three human cancer cell lines |
|---|---|
| Target Compound Data | Compound 1 (2,4-bismorpholino-1,3,5-triazine parent scaffold): IC50 = 9.52 µM (H460), 29.24 µM (HT-29), 36.21 µM (MDA-MB-231) |
| Comparator Or Baseline | Compound 5j (6-hydrazinyl-2,4-bismorpholino-1,3,5-triazine derivative): IC50 = 0.05 µM (H460), 6.31 µM (HT-29), 6.50 µM (MDA-MB-231) |
| Quantified Difference | 4.6-fold (MDA-MB-231) to 190.4-fold (H460) improvement over parent scaffold |
| Conditions | MTT assay; H460 (non-small-cell lung cancer), HT-29 (colorectal adenocarcinoma), MDA-MB-231 (breast cancer) cell lines; 72 h exposure |
Why This Matters
Procurement of the parent 2,4-bismorpholino scaffold provides access to a SAR baseline with published multi-cell-line IC50 values, enabling direct quantitative comparison of new derivatives against a characterized reference point.
- [1] Zhu, W., Liu, Y., Zhao, Y., Wang, H., Tan, L., Fan, W., & Gong, P. (2012). Synthesis and Biological Evaluation of Novel 6-Hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-Triazine Derivatives as Potential Antitumor Agents. Archiv der Pharmazie, 345(10), 812–821. View Source
